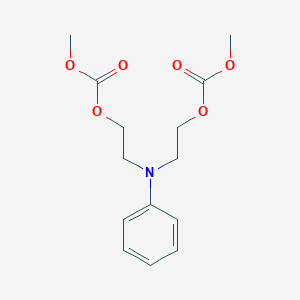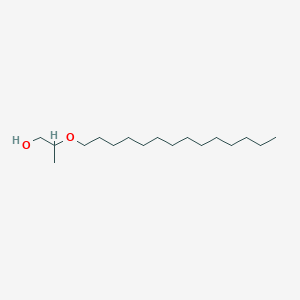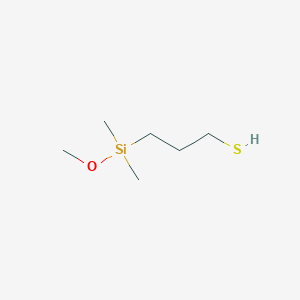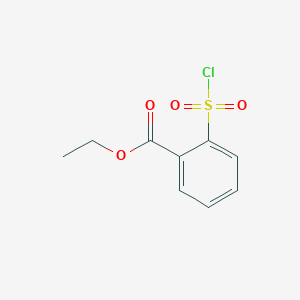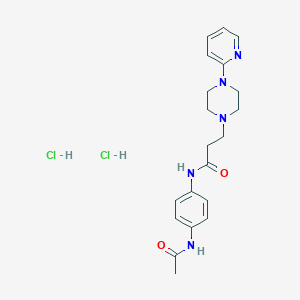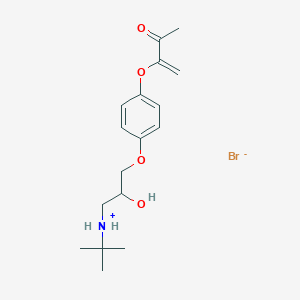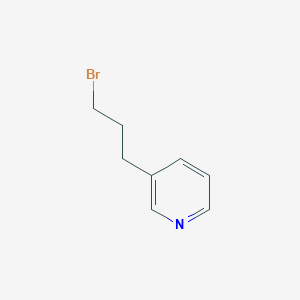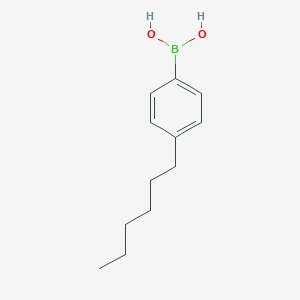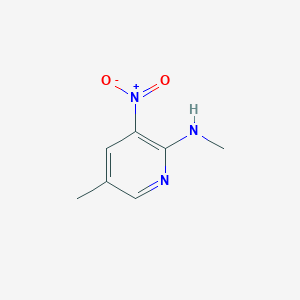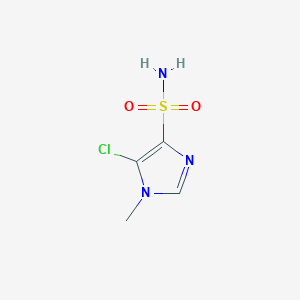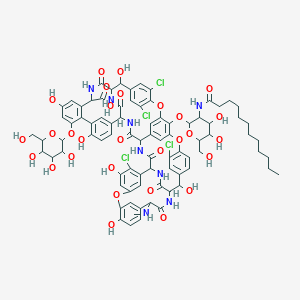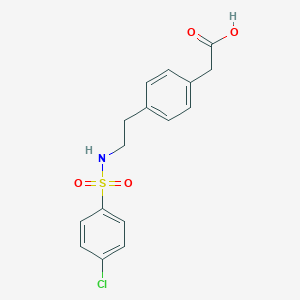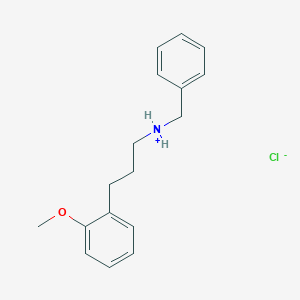
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-, commonly known as TCB, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCB is a unique molecule that possesses a rigid and stable structure, which makes it an attractive candidate for use in drug discovery, materials science, and other research areas.
作用機序
The mechanism of action of TCB is not well understood, but it is believed to act on various cellular pathways involved in cell growth and division. TCB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
TCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TCB can inhibit the growth of cancer cells and induce apoptosis. TCB has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation. In vivo studies have shown that TCB can reduce tumor growth in mice and improve cognitive function in rats.
実験室実験の利点と制限
The advantages of using TCB in lab experiments include its rigid and stable structure, which makes it an attractive candidate for use in drug design. TCB also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. The limitations of using TCB in lab experiments include its complex synthesis process, which can make it difficult to obtain pure samples. TCB also has limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research involving TCB. One potential area of research is the development of new drugs based on the TCB scaffold. TCB has been shown to have activity against various types of cancer cells, and it may be possible to develop new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of TCB's mechanism of action. Understanding how TCB works at the molecular level could lead to the development of new drugs that target specific cellular pathways involved in disease. Finally, there is potential for the use of TCB in materials science, as its rigid and stable structure could make it an attractive candidate for use in the development of new materials with unique properties.
合成法
The synthesis of TCB is a complex process that involves several steps. The most commonly used method for synthesizing TCB is through the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of TCB is dependent on the reaction conditions and the purity of the starting materials.
科学的研究の応用
TCB has been extensively studied for its potential applications in drug discovery. The rigid and stable structure of TCB makes it an attractive candidate for use in drug design, as it can act as a scaffold for the development of new drugs. TCB has been shown to have activity against various types of cancer cells, and it has also been studied for its potential use in the treatment of neurodegenerative diseases.
特性
CAS番号 |
103185-26-8 |
|---|---|
製品名 |
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- |
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
InChIキー |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
正規SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
その他のCAS番号 |
103185-26-8 |
同義語 |
1-(3,3-dimethylbut-1-ynyl)adamantane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



